molecular formula C7H10F3NO B016560 1-Trifluoroacetyl piperidine CAS No. 340-07-8

1-Trifluoroacetyl piperidine

Cat. No. B016560
CAS RN: 340-07-8
M. Wt: 181.16 g/mol
InChI Key: BCJUMGSHTLYECD-UHFFFAOYSA-N
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Patent
US04753960

Procedure details

4-Bromo-1,2-methylenedioxybenzene (4.02 g, 0.020 mole) was dissolved in dry diethylether (100 ml) and cooled to -30° C. under a dry argon atmosphere. At -30° C. to -40° C. n-butyllithium (12 ml, 0.002 mole; 1.85 molar solution in n-hexane) were added with stirring over 15 minutes. After 50 minutes at -30° C. the mixture was cooled to -50° C. and the solution of N-trifluoroacetyl piperidine (3.62 g, 0.020 mole) in dry ether (20 ml) was added over 5 minutes. After 45 minutes at -50° C. the reaction mixture was warmed up to -40° C. for 30 minutes, and to room temperature over another 30 minutes. Saturated aqueous ammonium chloride (25 ml) was added with vigorous stirring. The layers were separated and the organic top layer washed with 10% aqueous ammonium chloride (3× 50 ml) and dried over anhydrous sodium sulfate. After filtration and removal of the ether under reduced pressure the residual liquid was distilled in vacuo to give trifluoromethyl (3,4-methylenedioxyphenyl)-methanone (2.2 g), (50.4%) b.p. 60° C./0.2 mm Hg.
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
3.62 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH2:9][O:10][C:4]=2[CH:3]=1.C([Li])CCC.[F:16][C:17]([F:27])([F:26])[C:18](N1CCCCC1)=[O:19].[Cl-].[NH4+]>C(OCC)C>[F:16][C:17]([C:18]([C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH2:9][O:10][C:4]=2[CH:3]=1)=[O:19])([F:27])[F:26] |f:3.4|

Inputs

Step One
Name
Quantity
4.02 g
Type
reactant
Smiles
BrC1=CC2=C(C=C1)OCO2
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3.62 g
Type
reactant
Smiles
FC(C(=O)N1CCCCC1)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
with stirring over 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 50 minutes at -30° C. the mixture was cooled to -50° C.
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
After 45 minutes at -50° C. the reaction mixture was warmed up to -40° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
to room temperature over another 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic top layer washed with 10% aqueous ammonium chloride (3× 50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and removal of the ether under reduced pressure the residual liquid
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(F)(F)C(=O)C1=CC2=C(C=C1)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 50.4%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.